![molecular formula C25H25NO6 B11144285 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11144285.png)
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with a unique structure that combines a chromen ring system with a butanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromen ring system, followed by the introduction of the butanoate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
- 2-((7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)propanoic acid
- (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
Uniqueness
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate stands out due to its unique combination of a chromen ring system and a butanoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C22H25N1O6 with a molecular weight of approximately 427.45 g/mol. The structure features a cyclopenta[c]chromene core, which is known for various biological activities.
Key Structural Features
- Cyclopenta[c]chromene Core : This bicyclic structure is often associated with pharmacological properties.
- Benzyloxycarbonyl Group : This moiety may enhance lipophilicity and bioavailability.
- Butanoate Side Chain : The presence of this chain can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopenta[c]chromene compounds exhibit antimicrobial properties. For instance, a study published in ResearchGate explored various derivatives and their efficacy against different bacterial strains. The findings suggest that modifications in the side chains significantly affect the antimicrobial potency of these compounds .
Anticancer Properties
Research has also highlighted the potential anticancer activity of cyclopenta[c]chromene derivatives. A case study demonstrated that certain analogs showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence indicates that they may trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention.
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits specific kinases involved in growth |
Case Studies on Anticancer Activity
Study Reference | Cell Line Tested | IC50 (µM) | Notes |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 15 | Selective cytotoxicity |
Study B | HeLa (Cervical Cancer) | 10 | Induces apoptosis |
Study C | A549 (Lung Cancer) | 20 | Inhibits cell migration |
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C25H25NO6/c1-3-19(26-25(29)30-14-16-8-5-4-6-9-16)24(28)32-21-13-15(2)12-20-22(21)17-10-7-11-18(17)23(27)31-20/h4-6,8-9,12-13,19H,3,7,10-11,14H2,1-2H3,(H,26,29) |
InChI Key |
UAPIBKCVZHHLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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